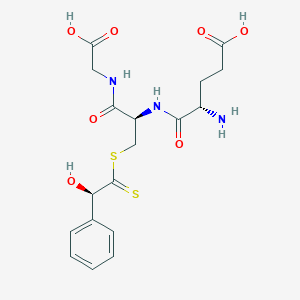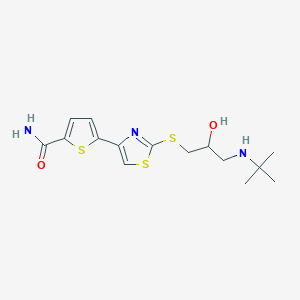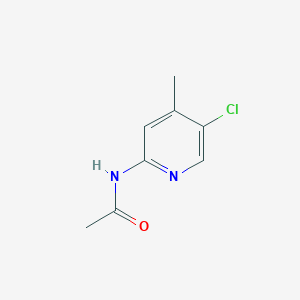
N-(5-Chloro-4-methylpyridin-2-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification using 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . Similarly, other papers describe the synthesis of various acetamide derivatives through reactions involving chloroacetylation, esterification, and ester interchange steps , or by acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".
Molecular Structure Analysis
The molecular structures of acetamide derivatives are characterized using techniques such as NMR, IR, MS, and X-ray diffraction analysis. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using these methods . The conformation of the N-H bond and the geometric parameters of the molecules are often discussed, as seen in the analysis of 2-Chloro-N-(3-methylphenyl)acetamide and 2-Chloro-N-(2,4-dimethylphenyl)acetamide . These analyses provide a foundation for understanding the molecular structure of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide".
Chemical Reactions Analysis
The papers describe various chemical reactions involving acetamide derivatives. For instance, the reactivity of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to produce a chlorinated derivative is discussed . The influence of reaction conditions on the yield of the products is also investigated. These studies can inform the chemical reactions that "N-(5-Chloro-4-methylpyridin-2-yl)acetamide" may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are often determined alongside their synthesis and structural analysis. The properties such as melting points, solubility, and stability are crucial for understanding the behavior of these compounds in various environments. While the provided papers do not directly discuss the properties of "N-(5-Chloro-4-methylpyridin-2-yl)acetamide", the methodologies used for analyzing similar compounds can be applied .
Applications De Recherche Scientifique
Anticancer Activity
N-(5-Chloro-4-methylpyridin-2-yl)acetamide derivatives have been studied for their potential as anticancer agents. Research by Evren et al. (2019) focused on synthesizing thiazole derivatives, including those derived from N-(5-Chloro-4-methylpyridin-2-yl)acetamide, which showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).
Chemical Synthesis
Kobayashi et al. (2007, 2008) explored the synthesis of various derivatives from 2-Chloro-6-methylpyridine-3-carbonitrile, closely related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide. These works contribute to understanding the synthetic pathways and potential applications of these compounds in various fields (Kobayashi et al., 2007), (Kobayashi et al., 2008).
Medicinal Chemistry
In the realm of medicinal chemistry, compounds related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide have been synthesized and evaluated for various biological activities. For instance, Kaplancıklı et al. (2012) investigated acetamide derivatives for potential analgesic properties (Kaplancıklı et al., 2012).
Antiallergic Properties
Menciu et al. (1999) researched new N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents. Their work contributes to the understanding of how these compounds could be developed for treating allergies (Menciu et al., 1999).
Biological Evaluation of Antimicrobial Nano‐Materials
B. Mokhtari and K. Pourabdollah (2013) studied N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, evaluating their antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).
Environmental Impact
Research by G. M. Clark and D. Goolsby (1999) looked into the occurrence and transport of Acetochlor, a compound closely related to N-(5-Chloro-4-methylpyridin-2-yl)acetamide, in streams of the Mississippi River Basin, highlighting the environmental impact of such compounds (Clark & Goolsby, 1999).
Spectroscopic and Quantum Mechanical Studies
Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, contributing to a deeper understanding of the molecular properties of these compounds (Mary et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-(5-chloro-4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-8(11-6(2)12)10-4-7(5)9/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVXRNRTVIVNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450031 | |
| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
CAS RN |
148612-16-2 | |
| Record name | N-(5-Chloro-4-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was N-(5-Chloro-4-methylpyridin-2-yl)acetamide chosen as a substrate in the study?
A1: The research aimed to explore the effectiveness of novel Pd-PEPPSI complexes in catalyzing Buchwald–Hartwig amination reactions. N-(5-Chloro-4-methylpyridin-2-yl)acetamide, being a heteroaryl chloride, served as a representative substrate to investigate the scope and limitations of these catalysts []. The researchers were particularly interested in testing the catalysts' ability to activate and functionalize the carbon-chlorine bond in this type of molecule.
Q2: What were the results of using N-(5-Chloro-4-methylpyridin-2-yl)acetamide in the reactions with the Pd-PEPPSI complexes?
A2: The study demonstrated that the synthesized Pd-PEPPSI complexes, specifically complex C6, exhibited notable catalytic activity in facilitating the Buchwald–Hartwig amination reaction using N-(5-Chloro-4-methylpyridin-2-yl)acetamide []. This finding highlights the potential of these complexes in synthesizing a diverse range of compounds by coupling various amines with heteroaryl chlorides.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

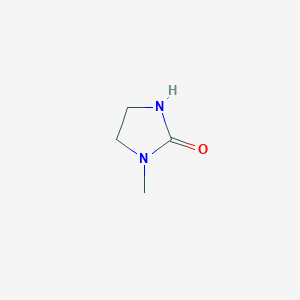
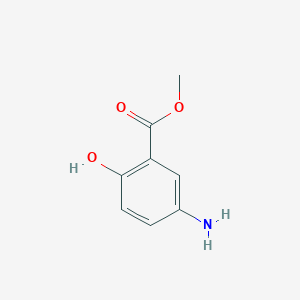

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)
![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)



